molecular formula C15H13N3O2S B2901209 2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide CAS No. 352330-59-7

2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide

Katalognummer B2901209
CAS-Nummer: 352330-59-7
Molekulargewicht: 299.35
InChI-Schlüssel: ICESOAIKHIPWME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide, have shown potential in combating bacterial and fungal infections. For instance, N-substituted phenyl acetamide benzimidazole-based derivatives demonstrated potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with certain derivatives performing significantly better than the standard drug Sultamicillin (Chaudhari et al., 2020). Additionally, benzimidazole derivatives incorporating triazole moiety were synthesized and exhibited notable antiviral activity against hepatitis C virus (HCV), highlighting the importance of substituents at the benzimidazole ring for inhibiting HCV (Youssif et al., 2016). Another study synthesized benzimidazole derivatives and tested them in vitro for antibacterial and antifungal activities against various microorganisms, finding that some derivatives exhibited excellent activity against a panel of microorganisms (Devi et al., 2022).

Anti-inflammatory and Anthelmintic Applications

Benzimidazole derivatives have also shown promising anti-inflammatory and anthelmintic (anti-parasitic) properties. A study synthesized a series of benzimidazole compounds and found them to have significant anti-inflammatory activity, with some compounds performing better than the standard drug Indomethacin (Bhor & Pawar, 2022). In the realm of anthelmintic activity, novel 2-phenyl benzimidazole-1-acetamide derivatives were synthesized and tested, showing potential as anthelmintic agents against Indian adult earthworms, Pheretima posthuma (Sawant & Kawade, 2011).

Anticancer and Antitumor Applications

Studies have also explored the potential anticancer and antitumor activities of benzimidazole derivatives. A series of benzimidazole derivatives bearing different heterocyclic rings were synthesized and screened for their antitumor activity against human tumor cell lines, with some compounds exhibiting considerable activity against certain cancer cell lines (Yurttaş et al., 2015). Another study synthesized new thiazole–benzimidazole derivatives and evaluated their anticancer activity, with some derivatives showing selective antiproliferative activity against cancer cells (Özkay et al., 2016).

Corrosion Inhibition and Industrial Applications

The benzimidazole structure has also been utilized for corrosion inhibition and industrial applications. For instance, benzimidazole derivatives were synthesized and studied as antioxidants for base stock, exhibiting potential in protecting oils from oxidation (Basta et al., 2017). In another study, new heterocyclic benzimidazole derivatives were synthesized and characterized, showing significant inhibitory properties for carbon steel in an acidic solution, indicating potential as corrosion inhibitors (Rouifi et al., 2020).

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-11-5-3-4-10(8-11)16-14(20)9-21-15-17-12-6-1-2-7-13(12)18-15/h1-8,19H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESOAIKHIPWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide

Citations

For This Compound
2
Citations
JKO Alvesalo, A Siiskonen, MJ Vainio… - Journal of medicinal …, 2006 - ACS Publications
High throughput screening drug discovery utilizes large and expensive compound libraries. As an alternative, a smaller targeted library can be constructed with the aid of the 3D …
Number of citations: 52 pubs.acs.org
J Alvesalo - Dissertationes bioscientiarum molecularium …, 2007 - Helsingin yliopisto
Number of citations: 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.